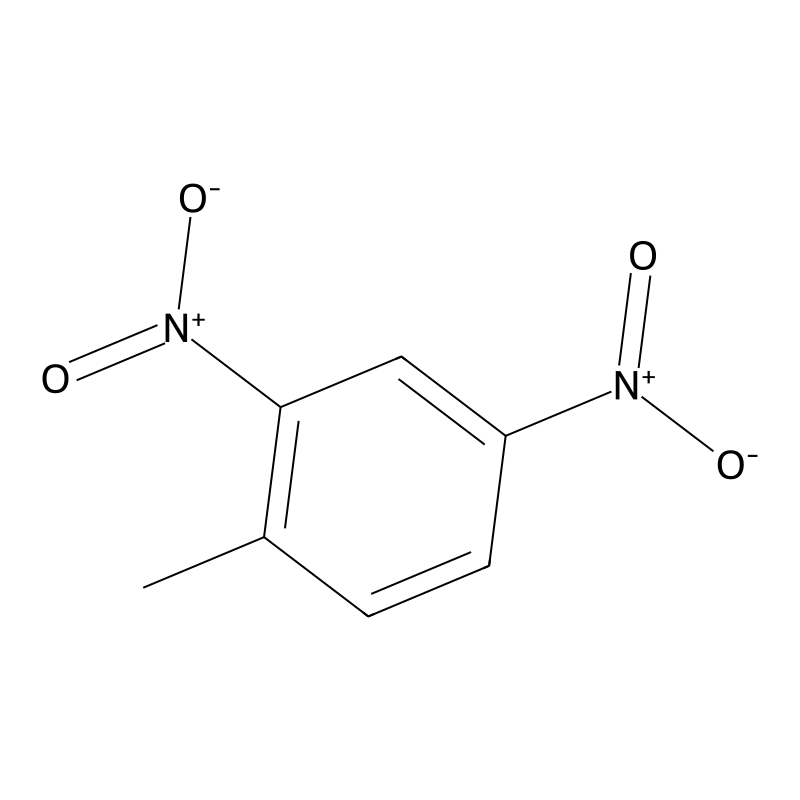

2,4-Dinitrotoluene

C6H3CH3(NO2)2

C7H6N2O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H3CH3(NO2)2

C7H6N2O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine

Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L

In water, 2.70X10+2 mg/L at 22 °C

In water, 200 mg/L at 25 °C

Solubility in water: very poo

Synonyms

Canonical SMILES

Bioremediation:

Researchers are investigating the potential of specific microorganisms to degrade 2,4-DNT in a process called bioremediation. This research aims to develop methods for cleaning up environments contaminated with 2,4-DNT, a potential environmental pollutant. Studies have shown success in using immobilized microorganisms for 2,4-DNT removal, with specific bacteria strains demonstrating efficient degradation capabilities [].

Environmental Fate and Transport:

Understanding how 2,4-DNT behaves in the environment is crucial for managing its potential risks. Research in this area focuses on factors influencing its degradation, persistence, and movement in various environmental matrices like soil and water. This knowledge is essential for developing effective strategies for mitigating its environmental impact [].

Advanced Oxidation Processes (AOPs):

AOPs are a group of techniques used to degrade pollutants in water and wastewater. Researchers have explored the use of AOPs, such as Fenton's reagent, for the degradation of 2,4-DNT. Studies have demonstrated the effectiveness of these methods in breaking down 2,4-DNT into less harmful compounds [].

2,4-Dinitrotoluene is an organic compound with the molecular formula C₇H₆N₂O₄. It appears as a pale yellow crystalline solid and is primarily known as a precursor to trinitrotoluene, commonly referred to as TNT. This compound is produced mainly through the nitration of toluene, resulting in various isomers, with 2,4-dinitrotoluene being the most prevalent. The compound has significant industrial importance due to its role in synthesizing toluene diisocyanate, which is essential for producing flexible polyurethane foams .

DNT is a hazardous compound due to its toxicity and explosive potential.

- Toxicity: DNT is considered moderately toxic upon inhalation, ingestion, or skin contact []. Chronic exposure can affect the central nervous system, blood, and liver [].

- Flammability: DNT does not readily ignite but can burn if exposed to high temperatures or strong oxidizers [].

- Reactivity: DNT can become explosive under pressure or high temperatures [].

Safety Precautions:

- DNT should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirators [].

- Work with DNT in well-ventilated areas to minimize inhalation exposure [].

- Store DNT in cool, dry, and well-ventilated containers away from heat, ignition sources, and incompatible chemicals [].

The biological activity of 2,4-dinitrotoluene is characterized by its toxicity. It has been shown to convert hemoglobin into methemoglobin, which can lead to methemoglobinemia—a condition that reduces the blood's ability to carry oxygen. The compound is classified as a hazardous substance and poses significant health risks upon exposure, including carcinogenic effects . Biotransformation studies indicate that nitroreduction is the major metabolic pathway for 2,4-dinitrotoluene, producing various metabolites such as 4-amino-2,6-dinitrotoluene .

The synthesis of 2,4-dinitrotoluene typically involves the nitration of toluene using a mixture of nitric and sulfuric acids. This process can yield a high percentage of 2,4-dinitrotoluene when conducted under controlled conditions. Continuous nitration processes have been developed to maximize yield and efficiency . Alternative methods include the nitration of 4-nitrotoluene, which can also produce 2,4-dinitrotoluene in significant quantities .

The primary application of 2,4-dinitrotoluene is in the production of toluene diisocyanate for polyurethane manufacturing. It also finds use in the explosives industry; while it is not used directly as an explosive, it can be converted into TNT. Other applications include its role as a plasticizer and burn rate modifier in propellants and its potential use in organic synthesis for dyes and other chemicals .

Research indicates that 2,4-dinitrotoluene interacts with various environmental factors and substances. For instance, studies have explored its degradation in aqueous solutions using advanced oxidation processes involving nanocomposites like iron-reduced graphene oxide-bismuth vanadate. These studies highlight the potential for removing 2,4-dinitrotoluene from contaminated water sources effectively . The compound's interactions with oxidizing agents also raise concerns regarding safety and handling due to its explosive potential when exposed to heat or pressure .

Several compounds are structurally similar to 2,4-dinitrotoluene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | Similar nitration pathway but different properties; less commonly used than 2,4-isomer. |

| 3,5-Dinitrotoluene | C₇H₆N₂O₄ | Less stable; often used in specific chemical syntheses rather than large-scale applications. |

| Trinitrotoluene | C₇H₅N₃O₆ | More explosive; derived from further nitration of dinitrotoluenes. |

| Toluene Diisocyanate | C₉H₆N₂O₂ | Directly synthesized from 2,4-dinitrotoluene; crucial for polyurethane production. |

Each of these compounds shares a common structural framework but varies significantly in terms of their applications and reactivity profiles. The unique positioning of nitro groups in 2,4-dinitrotoluene contributes to its specific chemical behavior and industrial utility compared to its counterparts .

Physical Description

DryPowder

YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Orange-yellow crystalline solid with a characteristic odor.

Color/Form

Yellow or orange crystals

XLogP3

Boiling Point

300.0 °C

300 °C (decomposes)

572°F

Flash Point

404 °F (207 °F) (Closed cup)

169 °C c.c.

404°F

Vapor Density

6.27 (Air = 1)

Relative vapor density (air = 1): 6.28

6.27

Density

1.52 g/cm³

1.379

LogP

log Kow = 1.98

1.98

Odor

Melting Point

71.0 °C

70.5 °C

71 °C

158°F

UNII

GHS Hazard Statements

H301+H311+H331 (22.35%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (97.65%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H341 (99.41%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (98.82%): May cause cancer [Danger Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (99.41%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (97.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

1.47e-04 mmHg

1.47X10-4 mm Hg at 22 °C

Vapor pressure, Pa at 25 °C: 0.02

1 mmHg

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1326-41-6

84029-42-5

Wikipedia

Biological Half Life

AFTER SINGLE ORAL ADMIN OF (3)H 2,4-DNT TO RATS, RADIOACTIVITY IN BLOOD REACHED MAX 6 HR AFTER ADMIN WITH A HALF-LIFE OF APPROX 22 HR.

Use Classification

Fire Hazards -> Carcinogens, Mutagens, Reactive - 3rd degree

Methods of Manufacturing

4-Nitrotoluene is nitrated with mixed acid (containing equimolar HNO3) under controlled conditions and continuous operation to give a 96% yield of 2,4-dinitrotoluene. In Meissner units, for tighter control of the whole process, cocurrent flow is used in each step to separate mono- and dinitration, but countercurrent flow is used between them to prevent under or overnitration; this is also done in one-step nitration plants. After nitration, if separation of the resulting emulsion is difficult, the introduction of pure product can give ... rapid separation.

General Manufacturing Information

Benzene, 1-methyl-2,4-dinitro-: ACTIVE

Analysis of technical grade dinitrotoluene yielded the following results: 76.49% 2,4-DNT, 18.83% 2,6-DNT, 0.65% 2,5-DNT, 2.43% 3,4-DNT, 1.54% 2,3-DNT, 0.040% 3,5-DNT, 0.050-trinitrotoluene, 0.005 cresols, 0.003 mononitrobenzene, and 0.003%, 0.0005%, and 0.006%, for ortho-, meta-, and para-, mononitrotoluenes, respectively.

Dinitrification of toluene typically yields 75% 2,4-dinitrotoluene by weight

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-dinitrotoluene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 74 ug/L.

Method: DOE OP130R; Procedure: gas chromatography with electron capture detector; Analyte: 2,4-dinitrotoluene; Matrix: radioactive mixed waste sludges; Detection Limit: 0.01 ug/g.

Method: EPA-EAD 609; Procedure: gas chromatography with flame ionization detector; Analyte: 2,4-dinitrotoluene; Matrix: municipal and industrial discharges; Detection Limit: 0.02 ug/L.

For more Analytic Laboratory Methods (Complete) data for 2,4-DINITROTOLUENE (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

NINE METABOLITES OF 2,4-DINITROTOLUENE IN RAT URINE WERE DETECTED BY TLC.

Storage Conditions

Store away from oxidizing or reducing materials. Protect containers against physical damage.

Normally stored as a molten liquid. Separate from strong oxidizing materials and reducing agents. Hot water coils should not exceed 194 °F (90 °C).

Interactions

The sulfotransferase inhibitors 2,6-dichloro-4-nitrophenol and pentachlorophenol were used to investigate the role of sulfate ester formation during the in vivo bioactivation of 2,4- and 2,6-DNT. Male F-344 rats were administered one of the sulfotransferase inhibitors (40 umol/kg ip) 45 min prior to oral administration of 28 mg/kg ring-(14)C-2,4-DNT or 3-(3)H-2,6-DNT and killed 12 hr later. Pentachlorophenol had no significant effect on the urinary excretion of the benzyl glucuronide or benzoic acid metabolites of 2,6-DNT. The sulfotransferase inhibitors decreased the total hepatic macromolecular covalent binding of 2,4-DNT by 33%, and of 2,6-DNT by 69%. Hepatic DNA showed covalent binding of 2,4- and 2,6-DNT of 45 and 94 pmol equivalents/mg DNA, respectively. The sulfotransferase inhibitors decreased the binding of the hepatocarcinogen 2,6-DNT to hepatic DNA by greater than 95%. 2,6-Dichloro-4-nitrophenol decreased the binding of 2,4-DNT to DNA by >84% while the decrease due to pentachlorophenol was 33%. These results suggest that sulfation is important in the biotransformation of 2,4- and 2,4-DNT to reactive metabolites which covalently bind to DNA. 3H20 was detected in the urine of rats administered 3-(3)H-2,6-DNT.

Dates

Transformation of TNT, 2,4-DNT, and PETN by Raoultella planticola M30b and Rhizobium radiobacter M109 and exploration of the associated enzymes

Hernán Avellaneda, Ziv Arbeli, Wilson Teran, Fabio RoldanPMID: 33247357 DOI: 10.1007/s11274-020-02962-8

Abstract

The nitrated compounds 2,4-dinitrotoluene (2,4-DNT), 2,4,6-trinitrotoluene (TNT), and pentaerythritol tetranitrate (PETN) are toxic xenobiotics widely used in various industries. They often coexist as environmental contaminants. The aims of this study were to evaluate the transformation of 100 mg Lof TNT, 2,4-DNT, and PETN by Raoultella planticola M30b and Rhizobium radiobacter M109c and identify enzymes that may participate in the transformation. These strains were selected from 34 TNT transforming bacteria. Cupriavidus metallidurans DNT was used as a reference strain for comparison purposes. Strains DNT, M30b and M109c transformed 2,4-DNT (100%), TNT (100, 94.7 and 63.6%, respectively), and PETN (72.7, 69.3 and 90.7%, respectively). However, the presence of TNT negatively affects 2,4-DNT and PETN transformation (inhibition > 40%) in strains DNT and M109c and fully inhibited (100% inhibition) 2,4-DNT transformation in R. planticola M30b.Genomes of R. planticola M30b and R. radiobacter M109c were sequenced to identify genes related with 2,4-DNT, TNT or PETN transformation. None of the tested strains presented DNT oxygenase, which has been previously reported in the transformation of 2,4-DNT. Thus, unidentified novel enzymes in these strains are involved in 2,4-DNT transformation. Genes encoding enzymes homologous to the previously reported TNT and PETN-transforming enzymes were identified in both genomes. R. planticola M30b have homologous genes of PETN reductase and xenobiotic reductase B, while R. radiobacter M109c have homologous genes to GTN reductase and PnrA nitroreductase. The ability of these strains to transform explosive mixtures has a potentially biotechnological application in the bioremediation of contaminated environments.

Quantitative vapor delivery for improved canine threshold testing

Lauryn DeGreeff, Christopher J Katilie, Ryan F Johnson, Stephanie VaughanPMID: 33219448 DOI: 10.1007/s00216-020-03052-2

Abstract

The canine olfactory system is a highly efficient and intricate tool often exploited by humans for detection for its many attributes, including impressive sensitivity to trace analyte vapors. Canine detectors are often touted as having lower limits of detection, or olfactory detection threshold (ODT), than other field-relevant detection technologies; however, previous attempts to quantify canine ODTs have resulted in reported estimates spanning multiple orders of magnitude, even for the same analyte. A major contributor to these discrepancies is the vapor delivery method used for testing, where losses due to adsorption and dilution are often unaccounted for, and the presence of unattended compounds in the vapor stream due to carryover may go unnoticed. In this research, a trace vapor generator (TV-Gen) was used to deliver quantitatively accurate amounts of vapor reproducibly over time for canine testing. Analyte losses due to adsorption to surfaces in the flow path, dilution in the sniff port at the outlet, and analyte carryover were considered. Computational fluid dynamic (CFD) modeling was used to visualize analyte vapor spread throughout the port. CFD simulations revealed the need for a diffuser to encourage the diffusion of the analyte throughout the port. As a result, the modified vapor generator provides analyte air as a diffuse flow that is evenly distributed through the custom sampling orifice, as opposed to a narrow stream of air at the chosen concentration which exits directly into the environment. Laboratory validations were carried out for three analytes, amyl acetate, 2,4-dinitrotoluene (DNT), and methyl benzoate. A linear response across more than two orders of magnitude vapor concentration range was achieved for all analytes. These efforts will be applied in further research utilizing this TV-Gen vapor delivery system for canine ODT testing, eliminating many quantitative changes seen previously. Graphical abstract.Aerobic degradation of 2,4-dinitrotoluene: Effect of raw organic wastes and nitrogen fortification

Osekokhune E Okozide, Sunday A Adebusoye, Oluwafemi S ObayoriPMID: 33016493 DOI: 10.1002/jeq2.20088

Abstract

2,4-Dinitrotoluene (2,4-DNT), a principal derivative generated in the synthesis of 2,4,6-trinitrotoluene, is widely used as a waterproofer, plasticizer, and gelatinizer in propellants and explosives. This compound has been documented as a priority pollutant because of its toxicity. Therefore, its removal from contaminated systems is a major focus of research and environmental attention. The presence of 2,4-DNT bacterial-degrading strains that could utilize 2,4-DNT as growth substrate in polluted sites in Ibadan, Nigeria, was determined using continual enrichment techniques on nitroaromatic mixtures. Proteus sp. strain OSES2 isolated in this study was characterized by phenotypic typing and 16S ribosomal RNA gene sequencing. Growth of the strain on 2,4-DNT resulted in an exponential increase in biomass and complete substrate utilization within 72 h, accompanied by NOelimination. Degradation competence was enhanced in the presence of corn steep liquor, molasses, and Tween 80 compared with incubation without amendment. Conversely, amendment with nitrogen sources yielded no significant improvement in degradation. Use of these organic wastes as candidates in a bioremediation strategy should be exploited. This would provide a less-expensive organic source supplement for cleanup purposes, with the ultimate aim of reducing the cost of bioremediation while reducing wastes intended for landfill.

Transgenic tobacco plants overexpressing a cold-adaptive nitroreductase gene exhibited enhanced 2,4-dinitrotoluene detoxification rate at low temperature

Doğa Selin Kayıhan, Ceyhun Kayıhan, Yelda Özden ÇiftçiPMID: 32643388 DOI: 10.1080/15226514.2020.1786795

Abstract

Plants encounter many environmental factors such as low and high temperatures during phytoremediation processes. In this study, our aim was to produce the transgenic tobacco plants by using a newly characterized bacterial nitroreductase,, which was active at a broad range temperature in order to detoxify 2,4-dinitrotoluene (2,4-DNT) at lower temperature. The presence of

and its heterologous expression was verified in T1 transgenic plants and their growing ability were determined under toxic amount of 2,4-DNT (35 µM). Fresh weight and dry weight of transgenic plants were significantly higher than wild type (WT) under toxic 2,4-DNT at 22 °C, indicating higher growth capacity of the transgenics. Transgenic plants also showed a higher tolerance than WT when exposed to 2,4-DNT at 15 °C. Moreover, transformation rate of 2,4-DNT was gradually decreased through decreasing temperatures in WT media, however, it was increased through decreasing temperatures in transgenic plant TR3-25 media and it had the highest transformation rate (54%) of 2,4-DNT at 4 °C. Correlatively, 2,4-DNT treatment at 4 °C led to a significant decrease in H

O

level in transgenic plants. Thus, transgenic plants overexpressing nitroreductase might have an important advantage for phytoremediation of toxic nitroaromatic compounds in field applications at low temperatures.

Genome-wide gene-deletion screening identifies mutations that significantly enhance explosives vapor detection by a microbial sensor

Benjamin Shemer, Etai Shpigel, Anat Glozman, Sharon Yagur-Kroll, Yosssef Kabessa, Aharon J Agranat, Shimshon BelkinPMID: 32622861 DOI: 10.1016/j.nbt.2020.06.002

Abstract

Genetically engineered microbial biosensors, capable of detecting traces of explosives residues above buried military ordnance and emitting an optical signal in response, may potentially serve for the standoff detection of buried landmines. A promising candidate for such an application is a previously reported Escherichia coli-based reporter strain that employs the yqjF gene promoter as its sensing element; however, for this sensor to be able to detect actual landmines reliably, it was necessary for its detection sensitivity and signal intensity to be enhanced. In this study, a high-throughput approach was employed to screen the effects of individual gene deletions on yqjF activation by 2,4-dinitrotoluene (DNT). Several genes were identified, the deletion of which elicited a significant enhancement of yqjF induction by DNT. The most promising of these mutations were introduced into the sensor strain, individually or in pairs, yielding a considerable increase in signal intensity and a lowering of the detection threshold. A strain harboring two of the identified mutations, ygdD and eutE, appears to be the most sensitive microbial biosensor currently described for the detection of traces of landmine explosives.A cofactor consumption screen identifies promising NfsB family nitroreductases for dinitrotoluene remediation

Elsie M Williams, Abigail V Sharrock, Elizabeth L Rylott, Neil C Bruce, Joanna K MacKichan, David F AckerleyPMID: 31392514 DOI: 10.1007/s10529-019-02716-z

Abstract

To survey a library of over-expressed nitroreductases to identify those most active with 2,4- and 2,6-dinitrotoluene substrates, as promising candidates for phytoremediation of soils and groundwater contaminated with poly-nitro toluene pollutants.To indirectly monitor dinitrotoluene reduction we implemented a nitroblue tetrazolium dye screen to compare relative rates of NADPH consumption for 58 nitroreductase candidates, over-expressed in a nitroreductase-deleted strain of Escherichia coli. Although the screen only provides activity data at a single substrate concentration, by altering the substrate concentration and duration of incubation we showed we could first distinguish between more-active and less-active enzymes and then discriminate between the relative rates of reduction exhibited by the most active nitroreductases in the collection. We observed that members of the NfsA and NfsB nitroreductase families were the most active with 2,4-dinitrotoluene, but that only members of the NfsB family reduced 2,6-dinitrotoluene effectively. Two NfsB family members, YfkO from Bacillus subtilis and NfsB from Vibrio vulnificus, appeared especially effective with these substrates. Purification of both enzymes as His

-tagged recombinant proteins enabled in vitro determination of Michaelis-Menten kinetic parameters with each dinitrotoluene substrate.

Vibrio vulnificus NfsB is a particularly promising candidate for bioremediation applications, being ca. fivefold more catalytically efficient with 2,4-dinitrotoluene and over 26-fold more active with 2,6-dinitrotoluene than the benchmark E. coli nitroreductases NfsA and NfsB.

Ecotoxicity of 2,4-dinitrotoluene to cold tolerant plant species in a sub-Arctic soil

Stacey J Doherty, Komi S Messan, Ryan R Busby, Robyn A BarbatoPMID: 31016985 DOI: 10.1080/15226514.2019.1583720

Abstract

Decades of live-fire training exercises have left millions of acres of military training lands contaminated with various munitions constituents such as dinitrotoluene. Those that pose a threat to higher organisms due to their toxicity and mobility in the soil are of particular concern. Plants aid in the biodegradation and phytoextraction of contaminants, and site-specific ecotoxicity determinations are critical to inform effective remediation strategy. These ecotoxicity determinations are lacking in cold-adapted plants and would be very informative for contaminated training lands in cold regions. Therefore, we conducted a phytotoxicity study to determine the median effective concentration (EC) of 2,4-dinitrotoluene (2,4-DNT) to four native Alaskan plant species in a sub-Arctic soil at two different temperatures. Plant species investigated were white spruce (

), field locoweed (

), bluejoint grass (

), and Jacob's ladder (

). Seedling emergence, fresh plant mass, and dry plant mass were used to model plant response to 2,4-DNT contamination. White spruce was most tolerant to 2,4-DNT contamination (EC

= 130.8 mg kg

) and field locoweed was least tolerant (EC

= 0.38 mg kg

). In general, Arctic plant species were more vulnerable to 2,4-DNT when compared to plant types native to temperate or tropical regions.

Effects of chitin and temperature on sub-Arctic soil microbial and fungal communities and biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) and 2,4-dinitrotoluene (DNT)

Fiona H Crocker, Carina M Jung, Karl J Indest, Steven J Everman, Matthew R CarrPMID: 31250271 DOI: 10.1007/s10532-019-09884-9

Abstract

Climate warming in the Arctic and the thawing of frozen carbon stocks are leading to uncertainty as to how bacterial communities will respond, including pollutant degrading bacteria. This study investigated the effects of carbon stimulation and temperature on soil microbial community diversity and explosive biodegradation in two sub-Arctic soils. Chitin as a labile carbon source stimulated overall microbial activities as reflected by increases in basal respiration (three to tenfold) and potential nitrification activity (two to fourfold) compared to unamended soil. This stimulation extended to 2,4-dinitroluene- (DNT) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)-degrading microorganisms either directly or via co-metabolic reaction mechanisms. A stimulatory effect of the incubation temperature (2, 12, or 22 °C) on these microbial activities was also observed, but the chitin stimulation caused greater shifts in the structure of the bacterial and fungal communities. The first reported occurrence of an associated role of chitinolytic bacteria belonging to Cellulomonadaceae and chitinolytic fungi belonging to Mortierellaceae in explosive biodegradation is described. This study found that sub-Arctic soil microbial communities were adapted to respond quickly to an increase in labile carbon sources over the range of temperatures used in this study. The warming climate in the Arctic could benefit explosive contaminated soil clean-up by providing non-recalcitrant carbon sources that stimulate overall microbial activity and correspondingly explosive biodegradation.2,4-Dinitrotoluene (DNT) Perturbs Yolk Absorption, Liver Development and Lipid Metabolism/Oxygen Transport Gene Expression in Zebrafish Embryos and Larvae

Jianglin Xiong, Hang Sha, Hualin Zhou, Lijuan Peng, Lingying Wu, Yinsheng Qiu, Rui Wang, Xianqin HuPMID: 31349543 DOI: 10.3390/ijms20153632

Abstract

2,4-dinitrotoluene (2,4-DNT) is a common environmental pollutant, and was classified as a group 2B human carcinogenic compound by the International Agency for Research on Cancer. This study determined the toxic effects of 2,4-DNT exposure on zebrafish at the embryo-larvae stage, in terms of organ morphogenesis and the expression pattern of selected target genes related to lipid metabolism and oxygen transportation. The results showed that the 120-h post-fertilization LCof 2,4-DNT was 9.59 mg/L with a 95% confidence interval of 8.89-10.44 mg/L. The larvae treated with 2,4-DNT showed toxic symptoms including smaller body, less skin pigment production, yolk malabsorption, and disordered liver development. Further studies on the expression of genes related to lipid transport and metabolism, and respiration indicated that they were significantly affected by 2,4-DNT. It is concluded that 2,4-DNT exposure perturbed liver development and yolk absorption in early-life zebrafish, and disturbed the lipid metabolism /oxygen transport gene expression.

Biotransformation of 2,4-dinitrotoluene in a phototrophic co-culture of engineered Synechococcus elongatus and Pseudomonas putida

Derek T Fedeson, Pia Saake, Patricia Calero, Pablo Iván Nikel, Daniel C DucatPMID: 32064751 DOI: 10.1111/1751-7915.13544

Abstract

In contrast to the current paradigm of using microbial mono-cultures in most biotechnological applications, increasing efforts are being directed towards engineering mixed-species consortia to perform functions that are difficult to programme into individual strains. In this work, we developed a synthetic microbial consortium composed of two genetically engineered microbes, a cyanobacterium (Synechococcus elongatus PCC 7942) and a heterotrophic bacterium (Pseudomonas putida EM173). These microbial species specialize in the co-culture: cyanobacteria fix COthrough photosynthetic metabolism and secrete sufficient carbohydrates to support the growth and active metabolism of P. putida, which has been engineered to consume sucrose and to degrade the environmental pollutant 2,4-dinitrotoluene (2,4-DNT). By encapsulating S. elongatus within a barium-alginate hydrogel, cyanobacterial cells were protected from the toxic effects of 2,4-DNT, enhancing the performance of the co-culture. The synthetic consortium was able to convert 2,4-DNT with light and CO

as key inputs, and its catalytic performance was stable over time. Furthermore, cycling this synthetic consortium through low nitrogen medium promoted the sucrose-dependent accumulation of polyhydroxyalkanoate, an added-value biopolymer, in the engineered P. putida strain. Altogether, the synthetic consortium displayed the capacity to remediate the industrial pollutant 2,4-DNT while simultaneously synthesizing biopolymers using light and CO

as the primary inputs.